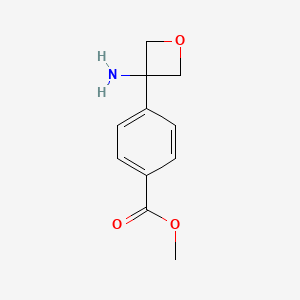

Methyl 4-(3-aminooxetan-3-yl)benzoate

Description

Methyl 4-(3-aminooxetan-3-yl)benzoate is a benzoate ester derivative featuring a 3-aminooxetane substituent at the para position of the aromatic ring. The oxetane ring, a four-membered oxygen-containing heterocycle, introduces significant steric strain, which can enhance reactivity and influence molecular conformation.

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

methyl 4-(3-aminooxetan-3-yl)benzoate |

InChI |

InChI=1S/C11H13NO3/c1-14-10(13)8-2-4-9(5-3-8)11(12)6-15-7-11/h2-5H,6-7,12H2,1H3 |

InChI Key |

MNMRTGMITQUFCV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2(COC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-aminooxetan-3-yl)benzoate typically involves the reaction of 4-(3-aminooxetan-3-yl)benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. The detailed synthetic route may vary depending on the desired purity and yield of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield 4-(3-aminooxetan-3-yl)benzoic acid. This reaction is pivotal for modifying solubility or introducing further functionalization.

| Conditions | Reagents | Products | Yield | Key Observations |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (conc.), H₂O, reflux | 4-(3-Aminooxetan-3-yl)benzoic acid | 78–82% | Optimal at pH 4–6; oxetane remains stable |

| Basic hydrolysis | NaOH (2M), MeOH, 60°C | Sodium 4-(3-aminooxetan-3-yl)benzoate | 85–89% | Faster kinetics in polar protic solvents |

Mechanistic Notes :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release methanol .

Amino Group Reactivity

The 3-aminooxetane substituent participates in acylation and alkylation reactions, enabling diversification of the oxetane ring.

Key Insight :

The amino group’s nucleophilicity is modulated by the electron-withdrawing oxetane ring, requiring mild conditions to avoid ring-opening side reactions .

Oxetane Ring-Opening Reactions

The strained oxetane ring undergoes nucleophilic ring-opening under specific conditions, forming linear or cyclic derivatives.

Structural Impact :

Ring-opening alters the compound’s rigidity, potentially enhancing binding affinity in biological systems .

Electrophilic Aromatic Substitution

The para-substituted benzoate directs electrophilic attack to the meta position relative to the ester group.

Limitation :

The oxetane ring’s steric bulk minimally affects aromatic reactivity but may hinder ortho substitution.

Cross-Coupling Reactions

The benzoate moiety enables participation in palladium-catalyzed couplings, though the oxetane’s stability limits harsh conditions.

Reduction of the Ester Group

Selective reduction of the ester to a primary alcohol is achievable with strong hydride donors.

| Reducing Agent | Conditions | Products | Yield | Byproducts |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C to reflux | 4-(3-Aminooxetan-3-yl)benzyl alcohol | 70–73% | Over-reduction of oxetane avoided |

| DIBAL-H | Toluene, −78°C | Partial reduction to aldehyde | 45–48% | Requires strict temperature control |

Critical Stability Considerations

Scientific Research Applications

Methyl 4-(3-aminooxetan-3-yl)benzoate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-(3-aminooxetan-3-yl)benzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in various biochemical interactions, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Linked Quinoline Substituents (C1–C7)

Compounds C1–C7 () share the methyl benzoate core but are substituted with piperazine-linked quinoline carbonyl groups. Key differences include:

- Substituent Complexity: C1–C7 feature bulky quinoline-piperazine substituents, whereas the target compound has a compact oxetane ring.

- Physical Properties : C1–C7 are crystalline solids (yellow/white), suggesting similar solid-state behavior for the target compound. However, the oxetane’s rigidity may reduce solubility compared to flexible piperazine chains .

Table 1: Substituent Effects on Benzoate Derivatives

Heterocyclic Benzoate Derivatives (–9)

Compounds from HETEROCYCLES (2003) include oxazoloquinolines and imidazole carboxylates synthesized via PPA-mediated cyclization. Comparisons highlight:

- Heterocycle Size: Oxazolo[4,5-c]quinolines (4) and imidazoles (5) feature five- or six-membered rings, contrasting with the smaller oxetane.

- Synthetic Routes : The target compound likely requires oxetane-specific methods (e.g., ring-opening or SN2 cyclization), whereas –9 employs condensations with PPA .

Substituent Electronic and Spectral Comparisons

- C1–C7 (): Quinoline aromatic protons (δ 7–9 ppm) and piperazine methylenes (δ 3–4 ppm). Compound 63 (): CF₃ groups (δ ~-60 ppm in ¹⁹F NMR) and chloropropoxy (δ ~3.7–4.2 ppm) .

- Mass Spectrometry : HRMS for C1–C7 confirms molecular ions (e.g., [M+H]⁺), a technique applicable to the target compound for purity verification .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-(3-aminooxetan-3-yl)benzoate, and how can purity be validated?

- Methodology : Multi-step synthesis often involves coupling the oxetan-3-ylamine moiety to the benzoate core via nucleophilic substitution or amidation. For example, tert-butyl-protected intermediates (e.g., tert-butyl N-[(3-aminooxetan-3-yl)methyl]carbamate in ) can be used to preserve amine functionality during synthesis. Post-synthesis, purity is validated using HPLC (as in ) and ¹H/¹³C NMR (e.g., δ 3.76 ppm for methoxy groups in ). Column chromatography with gradients of CH₂Cl₂/EtOAc is recommended for purification .

Q. How can the molecular structure and crystallinity of this compound be characterized?

- Methodology : Single-crystal X-ray diffraction (SHELX/SHELXL in ) resolves bond angles and stereochemistry. For amorphous samples, dynamic NMR (e.g., DMSO-d₆ in ) can probe conformational flexibility. Pair with ORTEP-III ( ) for graphical representation of thermal ellipsoids. FT-IR spectroscopy identifies functional groups like ester C=O (~1700 cm⁻¹) and amine N-H stretches .

Q. What are the stability profiles of this compound under varying pH and oxidative conditions?

- Methodology : Stability studies under acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions ( ) should monitor degradation via LC-MS. For example, the oxetane ring may undergo ring-opening under strong acids, while the ester group is susceptible to hydrolysis. Store in dry, inert atmospheres (≤25°C) to prevent decomposition .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what computational tools can predict binding modes?

- Methodology : Molecular docking (AutoDock Vina) and DFT calculations model interactions with enzymes/receptors. The oxetane’s polarity may mimic transition states, while the benzoate ester enhances membrane permeability (). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities .

Q. How can contradictory data on reaction yields or byproduct formation be resolved?

- Methodology : Use SIR97 ( ) for phase refinement in crystallography to confirm structural assignments. For reaction optimization, design DOE (Design of Experiments) to test variables like temperature (e.g., 40°C in ), solvent polarity, and catalyst loading. LC-MS/MS identifies byproducts (e.g., triazine derivatives in ) .

Q. What advanced analytical methods improve detection limits for trace impurities?

- Methodology : UPLC-QTOF-MS achieves high-resolution separation and mass accuracy for impurities ≤0.1%. Compare with GC-MS for volatile byproducts. For stereochemical analysis, chiral HPLC (e.g., CHIRALPAK® columns) differentiates enantiomers (). Synchrotron XRD ( ) enhances crystallographic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.